1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid is a compound with a molecular formula of C12H18N2O2. It is known for its unique structure, which includes a pyrrole ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid typically involves the condensation of a pyrrole derivative with a piperidine derivative. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-piperidinecarboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups on the rings.
Scientific Research Applications
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Similar structure with a pyrrole ring but lacks the piperidine ring.
Ethanone, 1-(1H-pyrrol-2-yl)-: Similar structure but without the methyl group on the pyrrole ring
Uniqueness
1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid is unique due to the presence of both the pyrrole and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERUOFFRAGVMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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